molecular formula C24H25ClN4O4 B10764220 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride

Cat. No.: B10764220
M. Wt: 468.9 g/mol
InChI Key: ZHPGSGYEFGEZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C24H25ClN4O4 and its molecular weight is 468.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid; hydrochloride , commonly referred to as RP001, is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a cyano group, an oxadiazole moiety, and an indene structure, which contribute to its biological activities.

The IUPAC name for this compound is indicative of its intricate molecular architecture. The molecular formula is C24H25ClN4O4C_{24}H_{25}ClN_{4}O_{4}, with a molecular weight of approximately 468.93 g/mol. The compound is characterized by the following structural features:

PropertyValue
Molecular FormulaC24H25ClN4O4
Molecular Weight468.93 g/mol
CAS Number1306761-53-4
InChI KeyZHPGSGYEFGEZAL-UHFFFAOYSA-N

Research indicates that RP001 acts as a potent agonist of S1P1 receptors , with an effective concentration (EC50) of approximately 9 pM. This receptor is involved in various physiological processes, including immune response regulation and vascular development. The compound induces internalization and polyubiquitination of S1P1 in vitro, demonstrating its potential to modulate signaling pathways associated with this receptor .

Immunomodulatory Effects

Studies have shown that RP001 exhibits significant immunomodulatory properties. It has been tested for its ability to influence T-cell activation and proliferation, making it a candidate for treating autoimmune diseases and enhancing immune responses in certain conditions .

Antitumor Activity

Preliminary investigations suggest that RP001 may possess antitumor properties. It has been evaluated in various cancer cell lines, showing cytotoxic effects that warrant further exploration in vivo to assess its therapeutic potential against tumors.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects in models of neurodegeneration. It appears to mitigate oxidative stress and promote neuronal survival under harmful conditions .

Case Studies

Several case studies have highlighted the biological activity of RP001:

  • Autoimmune Disease Model : In a murine model of multiple sclerosis, administration of RP001 resulted in reduced disease severity and improved motor function compared to control groups.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with RP001, suggesting potential as an anticancer agent.
  • Neuroprotection : In models of Alzheimer's disease, RP001 administration led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals.

Properties

IUPAC Name

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPGSGYEFGEZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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